

# HPLC-MS/MS method for Flutriafol residue analysis in crops

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# Analysis of Flutriafol Residues in Crops using HPLC-MS/MS

**Application Note** 

Introduction

Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole group, widely used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Its persistence in crops and the environment necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of flutriafol residues in various crop matrices. The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high sensitivity and selectivity.

# **Experimental Protocol**

This protocol outlines the complete workflow from sample preparation to data acquisition for the analysis of **flutriafol** residues.

## **Sample Preparation (QuEChERS Method)**



- Homogenization: Weigh 10 ± 0.01 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.[2][3]
- Extraction:
  - Add 10 mL of acetonitrile to the centrifuge tube.[2][3]
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  - Cap the tube and shake vigorously for 1 minute. A high-speed shaker can be used for this purpose.[3]
  - Centrifuge at ≥ 5000 rpm for 5 minutes.[3]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifugation tube containing 150 mg MgSO<sub>4</sub> and 25 mg Primary Secondary Amine (PSA).[3]
  - Vortex for 1 minute to ensure thorough mixing.
  - Centrifuge at ≥ 5000 rpm for 3 minutes.[3]
- Final Extract Preparation:
  - Filter the resulting supernatant through a 0.22 μm syringe filter into an autosampler vial.[2]
  - The sample is now ready for injection into the HPLC-MS/MS system.

## **HPLC-MS/MS** Analysis

Instrumentation:

 HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.[3]



• Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

#### **Chromatographic Conditions:**

| Parameter          | Condition                                                           |  |
|--------------------|---------------------------------------------------------------------|--|
| Column             | C18 reverse-phase column (e.g., 50 x 3.0 mm, 2.5 $\mu$ m)[3]        |  |
| Mobile Phase A     | 10 mM Ammonium Formate in Water/Methanol (90:10, v/v)[3]            |  |
| Mobile Phase B     | 10 mM Ammonium Formate in Methanol[3]                               |  |
| Gradient           | Refer to specific instrument recommendations for optimal separation |  |
| Flow Rate          | 0.4 - 0.8 mL/min                                                    |  |
| Injection Volume   | 5 - 10 μL                                                           |  |
| Column Temperature | 40 °C[3]                                                            |  |

Mass Spectrometry Conditions:



| Parameter                                      | Condition                                                    |  |
|------------------------------------------------|--------------------------------------------------------------|--|
| Ionization Mode                                | Positive Electrospray Ionization (ESI+)                      |  |
| Source Temperature                             | 120 °C                                                       |  |
| Desolvation Temperature                        | 450 °C                                                       |  |
| Multiple Reaction Monitoring (MRM) Transitions |                                                              |  |
| Precursor Ion (m/z)                            | 302.1                                                        |  |
| Product Ion (Quantifier) (m/z)                 | 70.1[4][5]                                                   |  |
| Product Ion (Qualifier) (m/z)                  | 123.0[4][5]                                                  |  |
| Collision Energy (eV)                          | Optimized for the specific instrument, typically 18-32 eV[5] |  |
| Dwell Time                                     | 100-200 ms                                                   |  |

# **Quantitative Data Summary**

The performance of this method has been validated across various crop matrices. The following tables summarize the key quantitative parameters.

Table 1: Method Validation Parameters for Flutriafol Analysis

| Parameter                   | Result               |
|-----------------------------|----------------------|
| Limit of Detection (LOD)    | 0.001 mg/kg[3]       |
| Limit of Quantitation (LOQ) | 0.01 mg/kg[6]        |
| Linearity (r²)              | > 0.99               |
| Calibration Range           | 0.001 to 0.2 mg/L[3] |

Table 2: Recovery and Precision in Different Crop Matrices



| Crop Matrix | Spiking Level<br>(mg/kg) | Average Recovery (%) | Relative Standard<br>Deviation (RSD, %) |
|-------------|--------------------------|----------------------|-----------------------------------------|
| Grapes      | 0.001, 0.01, 0.05        | 97.65 - 104.34       | < 15                                    |
| Wheat       | 0.01, 0.1, 1.0           | 93.4 - 96.4          | 3.8 - 6.8[7]                            |
| Tomato      | Not Specified            | > 70                 | < 20                                    |
| Courgette   | Not Specified            | > 70                 | < 20                                    |

# **Workflow and Pathway Diagrams**

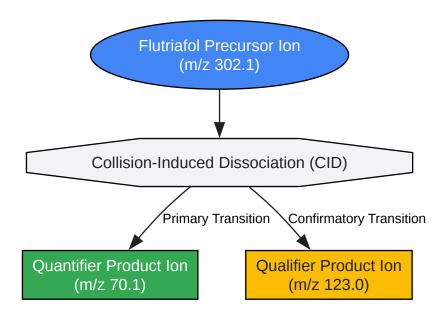
The following diagrams illustrate the experimental workflow for the analysis of **flutriafol** residues.



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Caption: Experimental workflow for Flutriafol residue analysis.





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Caption: MRM fragmentation pathway for **Flutriafol**.

### Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the routine analysis of **flutriafol** residues in a variety of crop matrices. The use of a standardized QuEChERS protocol simplifies the sample preparation process, allowing for high-throughput analysis. The method has been demonstrated to meet typical validation criteria for recovery, precision, and linearity, making it suitable for regulatory monitoring and food safety applications.

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